molecular formula C11H14BrNO3S B1277432 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine CAS No. 850429-74-2

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

Cat. No.: B1277432
CAS No.: 850429-74-2
M. Wt: 320.2 g/mol
InChI Key: FXPBILMRXHFPLB-UHFFFAOYSA-N
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Description

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted phenyl group via a sulfonyl bridge. The phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position.

Properties

IUPAC Name

4-(3-bromo-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPBILMRXHFPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428448
Record name 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-74-2
Record name 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine typically involves the following steps:

  • Bromination: : The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine or triethylamine. This step introduces the sulfonyl group.

  • Morpholine Introduction: : Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to form the desired product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation and Reduction: Products include sulfoxides or sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly influence melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Key Properties/Applications References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ 109–110 Higher solubility in polar solvents
4-[(3-Chlorophenyl)sulfonyl]morpholine 3-Cl 144.2–145.2 Enhanced thermal stability
4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine 4-Br, 3-CF₃ N/A Strong electron-withdrawing effects
4-[(3,5-Dimethylphenyl)sulfonyl]morpholine 3,5-(CH₃)₂ 149.2–151.4 Increased hydrophobicity
4-(Morpholine-4-sulfonyl)-phenylamine 4-NH₂ 216 High melting point due to H-bonding
Target Compound 3-Br, 4-CH₃ Not reported Expected moderate reactivity

Key Observations:

  • Electron-Donating Groups (e.g., CH₃, OCH₃): Lower melting points (e.g., 85–110°C for methoxy derivatives) due to reduced intermolecular forces .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Higher melting points (e.g., 144–151°C for chloro derivatives) and enhanced stability .
  • Amino Group (NH₂): Exceptionally high melting point (216°C) attributed to hydrogen bonding .
  • Target Compound (3-Br, 4-CH₃): Bromine (electron-withdrawing) and methyl (electron-donating) create a balanced electronic environment, likely resulting in intermediate physical properties.

Biological Activity

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, with the CAS number 850429-74-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring linked to a sulfonyl group, which is further substituted with a bromo and methyl phenyl moiety. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of this compound is C11H14BrN1O2S1. The structural representation can be illustrated as follows:

Structure C11H14BrNO2S\text{Structure }\quad \text{C}_{11}\text{H}_{14}\text{BrN}\text{O}_{2}\text{S}

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, which may extend to other biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in cellular models.
  • Cytotoxicity : In vitro studies have demonstrated that it may induce cytotoxic effects in certain cancer cell lines, suggesting a potential role as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of clinically relevant concentrations, indicating potential for further development as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In a recent investigation into the anti-inflammatory properties, the compound was shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate immune responses effectively.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on several human cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as a lead compound for anticancer drug development.

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